

An In-Depth Technical Guide to 2-(Triphenylmethylamino)ethanol

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Compound of Interest

Compound Name: 2-(Triylamino)ethanol

Cat. No.: B1351420

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Triphenylmethylamino)ethanol, a key intermediate and protecting group in organic synthesis. It details the compound's chemical identity, including its CAS number and a wide array of synonyms. The guide summarizes its physicochemical properties in a structured format and presents a detailed experimental protocol for its synthesis. Furthermore, it elucidates the pivotal role of the triphenylmethyl (trityl) group in multi-step synthesis, particularly in the context of drug development, with a focus on the protection and deprotection mechanisms of amino groups. Visual diagrams generated using Graphviz are provided to illustrate key chemical transformations and workflows.

Chemical Identity and Synonyms

2-(Triphenylmethylamino)ethanol is a chemical compound widely utilized in organic chemistry. Its unique structure, featuring a bulky triphenylmethyl (trityl) group attached to an aminoethanol moiety, makes it a valuable tool for selectively protecting amino groups during complex synthetic sequences.

CAS Number: 24070-16-4[1]

A comprehensive list of synonyms for this compound is provided in the table below to aid in its identification across various chemical databases and literature.

Synonym

2-((Triphenylmethyl)amino)ethanol[[1](#)]

2-(Tritylamino)ethanol[[1](#)]

N-Tritylethanolamine[[1](#)]

Ethanol, 2-[(triphenylmethyl)amino]-[[1](#)]

2-(Trityl-amino)-ethanol[[1](#)]

N-(Triphenylmethyl)ethanolamine[[1](#)]

N-Trityl-2-aminoethanol[[1](#)]

2-[(triphenylmethyl)amino]ethan-1-ol[[1](#)]

2-(N-tritylamino)ethanol[[1](#)]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(Triphenylmethylamino)ethanol, compiled from various sources.

Property	Value
Molecular Formula	C ₂₁ H ₂₁ NO ^[1]
Molecular Weight	303.4 g/mol ^[1]
Appearance	Solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in various organic solvents
XLogP3-AA	3.8 ^[1]
Hydrogen Bond Donor Count	2 ^[1]
Hydrogen Bond Acceptor Count	2 ^[1]
Rotatable Bond Count	6 ^[1]
Exact Mass	303.162314293 Da ^[1]

Experimental Protocols

Synthesis of 2-(Triphenylmethylamino)ethanol

A common method for the synthesis of 2-(Triphenylmethylamino)ethanol involves the reaction of ethanolamine with trityl chloride.

Materials:

- Ethanolamine
- Trityl chloride
- Pyridine
- Ethanol
- Water

Procedure:[\[2\]](#)

- A mixture of ethanolamine, trityl chloride, and pyridine is refluxed for 15 hours.[\[2\]](#)
- After cooling the reaction mixture, water is added slowly to precipitate the crude product.[\[2\]](#)
- The precipitate is collected by filtration.[\[2\]](#)
- The crude product is then recrystallized from a 1:1 mixture of ethanol and water to yield pure N-tritylethanolamine.[\[2\]](#)

Role in Organic Synthesis and Drug Development

The primary application of 2-(Triphenylmethylamino)ethanol and the broader class of N-trityl compounds lies in their function as protecting groups for primary amines. The bulky trityl group sterically hinders the amine, preventing it from participating in reactions while other parts of the molecule are being modified. This is a crucial strategy in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The trityl group is particularly valuable because it is stable under many reaction conditions but can be readily removed under mild acidic conditions. This "deprotection" step regenerates the free amine, allowing it to be used in subsequent synthetic steps.

Protection and Deprotection Mechanisms

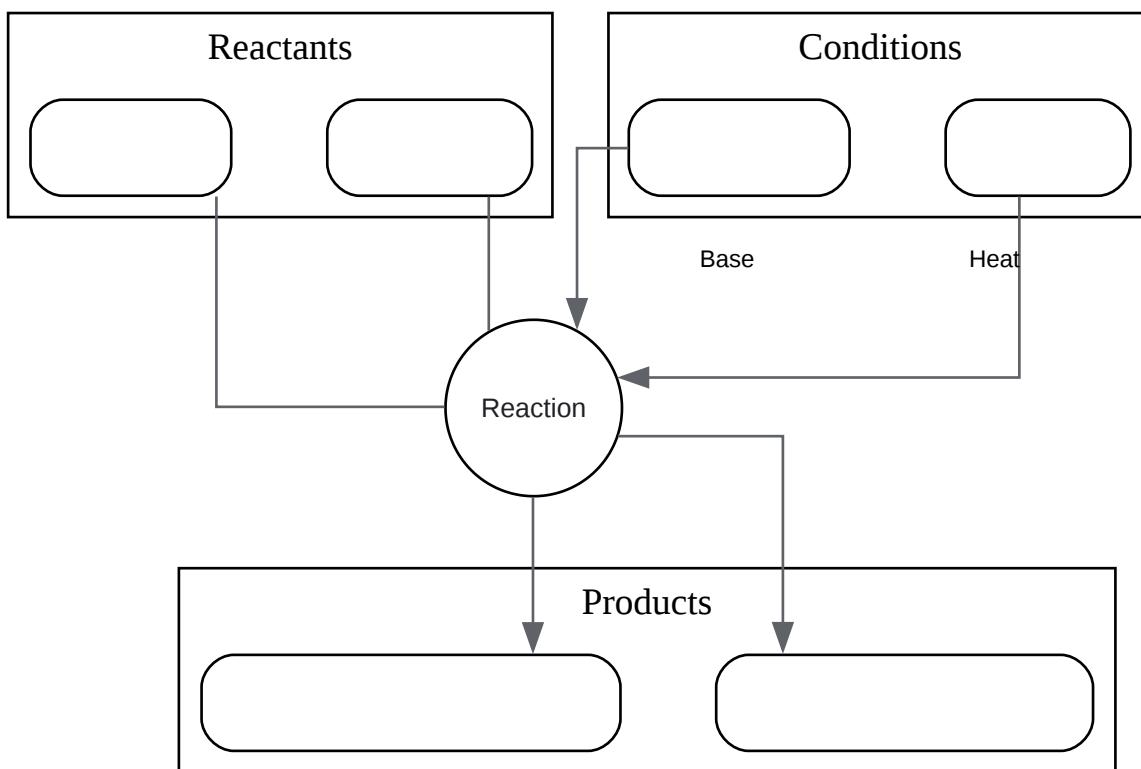
The protection of an amine with a trityl group and its subsequent deprotection are fundamental transformations in organic synthesis.

Protection: The reaction of an amine with trityl chloride in the presence of a base, such as pyridine, leads to the formation of the N-tritylated amine. Pyridine acts as a base to neutralize the hydrochloric acid byproduct.

Deprotection: The trityl group is typically removed by treatment with a mild acid, such as trifluoroacetic acid (TFA) or formic acid. The mechanism involves the protonation of the nitrogen atom, followed by the departure of the stable triphenylmethyl cation.

Mandatory Visualizations

Synthesis of 2-(Triphenylmethylamino)ethanol



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Caption: Synthetic pathway for 2-(Triphenylmethylamino)ethanol.

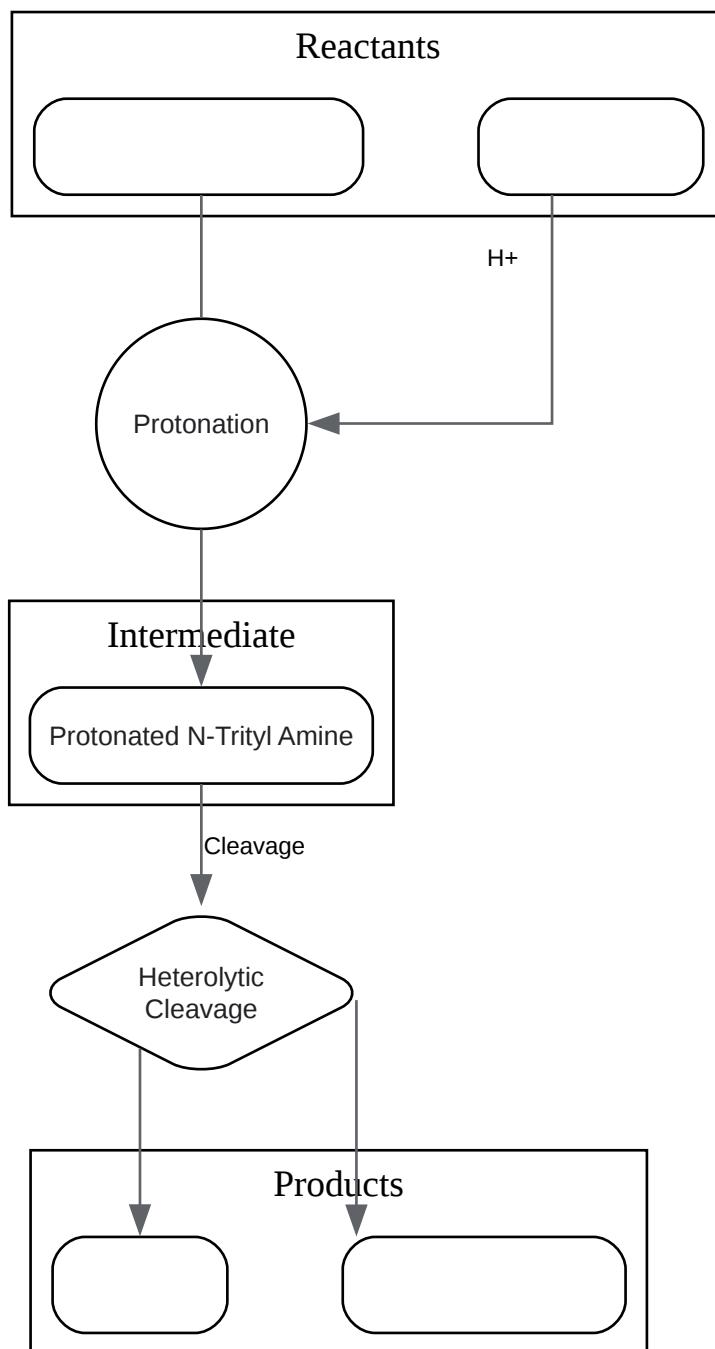
General Workflow for Amine Protection and Deprotection in Multi-Step Synthesis



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Caption: Workflow of amine protection and deprotection.

Deprotection Mechanism of an N-Trityl Group



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Caption: Mechanism of N-trityl group deprotection.

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References

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